molecular formula C36H53N5O4 B157616 (6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol CAS No. 133191-08-9

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

Cat. No. B157616
M. Wt: 619.8 g/mol
InChI Key: MFFSVYTUNYPMFA-XJNZOFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol, also known as (6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol, is a useful research compound. Its molecular formula is C36H53N5O4 and its molecular weight is 619.8 g/mol. The purity is usually 95%.
The exact mass of the compound (6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133191-08-9

Product Name

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

Molecular Formula

C36H53N5O4

Molecular Weight

619.8 g/mol

IUPAC Name

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C36H53N5O4/c1-25-11-15-30(45-22-8-21-38-33-18-14-29(39-40-37)24-34(33)41(43)44)23-28(25)13-12-27-10-7-20-36(5)31(16-17-32(27)36)26(2)9-6-19-35(3,4)42/h12-14,18,24,26,30-32,38,42H,1,6-11,15-17,19-23H2,2-5H3/b27-12+,28-13-/t26-,30+,31-,32?,36-/m1/s1

InChI Key

MFFSVYTUNYPMFA-XJNZOFEDSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C

synonyms

25-ANE
25-hydroxyvitamin D3 3'-(N-(4-azido-2-nitrophenyl)amino)propyl ether
25-hydroxyvitamin D3 3'-(N-(4-azido-2-nitrophenyl)amino)propyl ether, (3beta)-isomer, 3,5-3H-phenyl-labeled

Origin of Product

United States

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